1-Cyclopropyl-2-methoxypropan-1-ol
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Overview
Description
1-Cyclopropyl-2-methoxypropan-1-ol is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of a cyclopropyl group attached to a methoxypropanol backbone, which imparts unique chemical properties.
Scientific Research Applications
1-Cyclopropyl-2-methoxypropan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of various therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Safety and Hazards
Preparation Methods
1-Cyclopropyl-2-methoxypropan-1-ol can be synthesized through several synthetic routes. One common method involves the addition of methanol to propylene oxide in the presence of a catalyst such as sodium hydroxide (NaOH) or zinc-magnesium-aluminium (ZnMgAl) catalysts . The reaction typically yields a mixture of 1-methoxy-2-propanol and other isomers, which can be separated and purified through distillation or chromatography.
Industrial production methods often involve large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Cyclopropyl-2-methoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminium hydride produces primary alcohols.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methoxypropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways. The cyclopropyl group can also influence the compound’s binding affinity and specificity for target proteins, thereby modulating its biological activity.
Comparison with Similar Compounds
1-Cyclopropyl-2-methoxypropan-1-ol can be compared with similar compounds such as 1-methoxy-2-propanol and 2-cyclopropyl-2-methoxypropan-1-ol . While these compounds share structural similarities, they differ in their chemical properties and applications:
1-Methoxy-2-propanol: This compound is commonly used as a solvent in paints and coatings. It has a lower molecular weight and different reactivity compared to this compound.
2-Cyclopropyl-2-methoxypropan-1-ol:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
1-cyclopropyl-2-methoxypropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(9-2)7(8)6-3-4-6/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFCMPASETVXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CC1)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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